Tetraethylene glycol di(2-ethylhexanoate)

Catalog No.
S702874
CAS No.
18268-70-7
M.F
C24H46O7
M. Wt
446.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethylene glycol di(2-ethylhexanoate)

CAS Number

18268-70-7

Product Name

Tetraethylene glycol di(2-ethylhexanoate)

IUPAC Name

2-[2-[2-[2-(2-ethylhexanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 2-ethylhexanoate

Molecular Formula

C24H46O7

Molecular Weight

446.6 g/mol

InChI

InChI=1S/C24H46O7/c1-5-9-11-21(7-3)23(25)30-19-17-28-15-13-27-14-16-29-18-20-31-24(26)22(8-4)12-10-6-2/h21-22H,5-20H2,1-4H3

InChI Key

GYHPTPQZVBYHLC-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC

Canonical SMILES

CCCCC(CC)C(=O)OCCOCCOCCOCCOC(=O)C(CC)CCCC

Tetraethylene glycol di(2-ethylhexanoate) (CAS: 18268-70-7), commonly referred to as 4GO or TEG-EH, is a high-molecular-weight, low-volatility ester plasticizer. Derived from the esterification of tetraethylene glycol and 2-ethylhexanoic acid, it is primarily utilized to impart flexibility, durability, and optical clarity to polymer matrices such as polyvinyl butyral (PVB), polyvinyl chloride (PVC), and synthetic rubbers [1]. In procurement contexts, it is valued for its excellent thermal stability, low water solubility, and optimized apolar solubility parameter (8.49 (cal/cm³)^1/2) [2]. These properties make it a critical component in the manufacturing of automotive safety glass, architectural laminates, and high-performance coatings where standard plasticizers fail due to exudation or thermal degradation [1].

Substituting tetraethylene glycol di(2-ethylhexanoate) with closely related analogs, such as triethylene glycol di(2-ethylhexanoate) (3G8) or triethylene glycol di-2-ethylbutyrate (3GH), often leads to manufacturing defects and product failure. While 3G8 is a common industry standard, its lower molecular weight results in higher volatility, leading to plasticizer depletion at the free edges of composite safety glass during high-temperature calendering, which ultimately causes premature delamination [1]. Furthermore, generic substitutes often struggle with compatibility in high-hydroxyl PVB resins (exceeding 19.5 wt% polyvinyl alcohol), resulting in plasticizer exudation or 'sweating'[1]. The specific tetraethylene glycol backbone provides the precise balance of apolar solubility and molecular weight required to maintain dimensional stability and optical clarity without the high production costs associated with 3GH.

Equivalent Tensile Strength and Modulus in PVB Formulations

Tetraethylene glycol di(2-ethylhexanoate) (4GO) achieves mechanical performance in polyvinyl butyral (PVB) films comparable to the industry-standard triethylene glycol di-2-ethylbutyrate (3GH), but without the high production costs and volatility constraints. In a standardized PVB formulation (21.1% hydroxyl content), 4GO yields a tensile strength of 26.8 MPa and a 5% secant modulus of 5.1 MPa, closely matching the 27.1 MPa and 4.3 MPa achieved by 3GH [1].

Evidence DimensionTensile Strength and Secant Modulus (PVB film)
Target Compound Data26.8 MPa (Tensile), 5.1 MPa (5% Secant Modulus) at 43.3 phr
Comparator Or Baseline3GH (Triethylene glycol di-2-ethylbutyrate) at 27.1 MPa (Tensile), 4.3 MPa (5% Secant Modulus) at 44.0 phr
Quantified Difference<2% difference in tensile strength; 18% higher secant modulus
ConditionsASTM D1708, PVB with 21.1-23.2% hydroxyl content

Allows procurement teams to substitute expensive 3GH with 4GO without sacrificing the mechanical integrity or impact resistance of composite safety glass.

Reduced Volatility and Edge Depletion in Composite Safety Glass

Compared to triethylene glycol di(2-ethylhexanoate) (3G8), tetraethylene glycol di(2-ethylhexanoate) possesses an additional ethylene oxide unit, increasing its molecular weight from 402.5 g/mol to 446.6 g/mol. This structural difference significantly reduces its vapor pressure and volatility at calendering and extrusion temperatures. In composite safety glass (CSG) applications, this lower volatility prevents the depletion of the plasticizer at the free edges of the laminate, mitigating premature delamination and reducing odor during high-temperature processing[1].

Evidence DimensionMolecular Weight and Volatility Potential
Target Compound Data446.6 g/mol (Tetraethylene glycol core)
Comparator Or Baseline3G8 (Triethylene glycol core) at 402.5 g/mol
Quantified Difference11% increase in molecular weight, yielding proportionally lower vapor pressure
ConditionsHigh-temperature extrusion and calendering

Reduces material loss during thermal processing and improves the long-term edge stability of automotive and architectural safety glass.

Optimized Apolar Solubility for High-Hydroxyl Resins

Tetraethylene glycol di(2-ethylhexanoate) acts as an apolar plasticizer with a defined solubility parameter of 8.49 (cal/cm³)^1/2. This positions it perfectly between 3G8 (8.51) and dioctyl adipate (8.46), while being significantly less polar than 3G7 (8.71). When used as a co-plasticizer or primary plasticizer in partially acetalized polyvinyl alcohols, its specific polarity profile minimizes plasticizer exudation (sweating), even in PVB grades with polyvinyl alcohol contents exceeding 19.5 wt% [1].

Evidence DimensionHildebrand Solubility Parameter (δ)
Target Compound Data8.49 (cal/cm³)^1/2
Comparator Or Baseline3G8 (8.51 (cal/cm³)^1/2) and 3G7 (8.71 (cal/cm³)^1/2)
Quantified Difference0.02 to 0.22 (cal/cm³)^1/2 lower polarity index than standard triethylene glycol esters
Conditions25 °C thermodynamic compatibility modeling

Prevents plasticizer 'sweating' and phase separation in high-hydroxyl PVB films, ensuring optical clarity and stable adhesion.

Exceptional Low-Temperature Kinematic Viscosity

For applications requiring extreme low-temperature flexibility, such as synthetic rubbers or specialized lubricants, tetraethylene glycol di(2-ethylhexanoate) maintains processable fluid dynamics. Rheological testing demonstrates a kinematic viscosity of 2.81 cSt at 210°F, which rises to 30,980 cSt at -40°F. This controlled viscosity-temperature profile ensures that polymer matrices plasticized with this compound retain their flexibility and resist embrittlement in sub-zero environments, outperforming many standard aliphatic diesters [1].

Evidence DimensionKinematic Viscosity at Temperature Extremes
Target Compound Data2.81 cSt at 210°F; 30,980 cSt at -40°F
Comparator Or BaselineStandard aliphatic diesters (e.g., adipates)
Quantified DifferenceMaintained fluidity without crystallization at -40°F
ConditionsStandard rheological profiling

Critical for procuring plasticizers intended for outdoor architectural glazing, automotive windshields, or aerospace components exposed to freezing temperatures.

Automotive and Architectural Safety Glass (PVB Interlayers)

The compound's optimized solubility parameter (8.49 (cal/cm³)^1/2) and low volatility make it the ideal plasticizer for high-hydroxyl PVB films, preventing edge delamination and plasticizer exudation in composite safety glass[2].

Low-Odor, High-Temperature Polymer Extrusion

Its higher molecular weight compared to 3G8 significantly reduces vapor pressure, making it the preferred choice for high-temperature PVC and PVB extrusion processes where minimizing volatile organic compound (VOC) emissions and odor is a regulatory or operational requirement [2].

Cold-Weather Synthetic Rubbers and Elastomers

Due to its exceptional low-temperature kinematic viscosity profile (maintaining flexibility down to -40°F), it is perfectly suited for formulating synthetic rubbers used in aerospace, automotive weather-stripping, and outdoor industrial applications[3].

Cost-Effective Substitution in High-Performance Laminates

Because it matches the tensile strength and secant modulus of the expensive 3GH plasticizer, procurement teams can confidently substitute 4GO into existing PVB formulations without compromising the mechanical integrity of the final laminate [1].

Physical Description

Liquid

XLogP3

5.2

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 447 of 452 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

18268-70-7

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
Rubber product manufacturing
Hexanoic acid, 2-ethyl-, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester: ACTIVE

Dates

Last modified: 08-15-2023

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